molecular formula C18H16N2O7 B4752763 2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate

2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate

Cat. No. B4752763
M. Wt: 372.3 g/mol
InChI Key: SUCREDSFLVFGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents, and its chemical formula is C19H17NO8.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate is not fully understood. However, it is believed that the compound binds to the metal ions through the formation of coordination complexes. The resulting complex then emits fluorescence, which can be detected using various analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate are not well documented. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate in lab experiments is its high selectivity for certain metal ions. This makes it a valuable tool for environmental monitoring and medical diagnostics. However, one of the limitations of the compound is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the optimization of the compound's fluorescence properties to improve its sensitivity and selectivity for metal ion detection. Additionally, there is potential for the compound to be used in other applications, such as drug delivery and bioimaging.
Conclusion:
2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate is a chemical compound that has significant potential for use in various fields, including environmental monitoring and medical diagnostics. Its high selectivity for certain metal ions makes it a valuable tool for researchers, and there is significant potential for further research in this area. With continued research and development, 2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate may become an essential tool in the scientific community.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl N-(3-methoxybenzoyl)glycinate has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions, which makes it a promising candidate for use in environmental monitoring and medical diagnostics.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3-methoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-26-15-4-2-3-13(9-15)18(23)19-10-17(22)27-11-16(21)12-5-7-14(8-6-12)20(24)25/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCREDSFLVFGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-2-oxoethyl N-[(3-methoxyphenyl)carbonyl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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